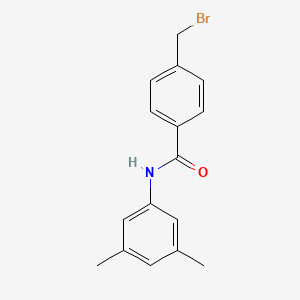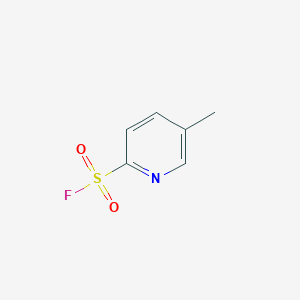
5-甲基吡啶-2-磺酰氟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylpyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S . It is used in laboratory settings for various chemical reactions .
Synthesis Analysis
The synthesis of 5-Methylpyridine-2-sulfonyl fluoride and similar compounds involves the use of fluoropyridines . Fluoropyridines are synthesized using methods such as the Umemoto reaction and the Balts-Schiemann reaction . N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines .Molecular Structure Analysis
The molecular structure of 5-Methylpyridine-2-sulfonyl fluoride includes a pyridine ring with a methyl group and a sulfonyl fluoride group attached . The InChI code for this compound is 1S/C6H5F2NO2S/c1-4-2-6 (12 (8,10)11)9-3-5 (4)7/h2-3H,1H3 .Chemical Reactions Analysis
Sulfonyl fluorides, such as 5-Methylpyridine-2-sulfonyl fluoride, have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity . They are known to modify not only reactive serines but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .科学研究应用
在氟化和磺酰化反应中的作用
该化合物在氟化和磺酰化反应中至关重要,推动了基于磺酰氟的化学生物学和分子药理学探针的发展。加德等人(1990 年)强调了含氟碳磺酰氟的重要性,指出了这些化合物的合成和表征,这些化合物由于其独特的频谱特性而具有重要的应用 (加德等人,1990)。徐等人(2019 年)进一步阐述了一种脂肪族磺酰氟的新型合成方法,突出了这些化合物在分子药理学和化学生物学中的应用日益受到关注 (徐等人,2019)。
在医学成像和药物开发中的应用
该化合物的衍生物在医学成像和药物开发中显示出潜力。苏普兰等人(1998 年)讨论了合成了对碳酸酐酶同工酶具有强抑制作用的苯佐拉酰胺样衍生物。这些衍生物是正电子发射断层扫描 (PET) 应用的潜在候选物,说明了该化合物在开发诊断工具中的重要性 (苏普兰等人,1998)。
作用机制
Target of Action
The primary targets of 5-Methylpyridine-2-sulfonyl fluoride are active serine, threonine, tyrosine, lysine, cysteine, and histidine residues . These residues are key components of various proteins and enzymes, playing crucial roles in numerous biological processes.
Mode of Action
5-Methylpyridine-2-sulfonyl fluoride interacts with its targets by acting as an electrophile . This means it has a tendency to accept electrons and form bonds with nucleophilic (electron-rich) sites on its target residues. This interaction can lead to changes in the structure and function of the targeted proteins or enzymes.
安全和危害
The safety data sheet for a similar compound, 2-Fluoro-5-methylpyridine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation . It’s reasonable to assume that 5-Methylpyridine-2-sulfonyl fluoride may have similar hazards, but specific safety data should be consulted before handling.
未来方向
The future directions in the field of sulfonyl fluorides, including 5-Methylpyridine-2-sulfonyl fluoride, involve their increased use in chemical biology and drug discovery . There is also interest in the development of sulfonyl fluorides that are functionalized and/or based upon smaller perfluorinated units, in part to promote biodegradability . The development of new synthetic methods for the preparation of fluoropyridines is another area of ongoing research .
生化分析
Biochemical Properties
5-Methylpyridine-2-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as a reactive probe in chemical biology and molecular pharmacology . It interacts with various enzymes, proteins, and other biomolecules, often acting as an electrophile that forms covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition or modification of enzyme activity, making 5-Methylpyridine-2-sulfonyl fluoride a valuable tool for studying enzyme mechanisms and protein functions.
Cellular Effects
The effects of 5-Methylpyridine-2-sulfonyl fluoride on cells and cellular processes are profound. It can influence cell function by modifying enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the covalent modification of enzymes by 5-Methylpyridine-2-sulfonyl fluoride can lead to changes in metabolic flux and the levels of various metabolites, thereby impacting overall cellular function .
Molecular Mechanism
At the molecular level, 5-Methylpyridine-2-sulfonyl fluoride exerts its effects through covalent binding interactions with biomolecules. It acts as an electrophile, reacting with nucleophilic residues such as serine, threonine, or cysteine in proteins. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, 5-Methylpyridine-2-sulfonyl fluoride can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylpyridine-2-sulfonyl fluoride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Methylpyridine-2-sulfonyl fluoride remains stable under certain conditions, but its reactivity can decrease over time due to hydrolysis or other degradation processes. Long-term exposure to 5-Methylpyridine-2-sulfonyl fluoride can lead to sustained inhibition of enzyme activity and prolonged changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 5-Methylpyridine-2-sulfonyl fluoride vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, 5-Methylpyridine-2-sulfonyl fluoride can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without causing harm .
Metabolic Pathways
5-Methylpyridine-2-sulfonyl fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can modify the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance. These interactions can have significant implications for cellular energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
Within cells and tissues, 5-Methylpyridine-2-sulfonyl fluoride is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of 5-Methylpyridine-2-sulfonyl fluoride are critical for its biochemical activity and overall effectiveness in research applications .
属性
IUPAC Name |
5-methylpyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATNBODWOTXFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2640226.png)

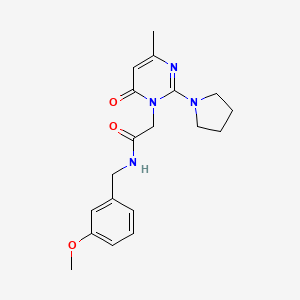

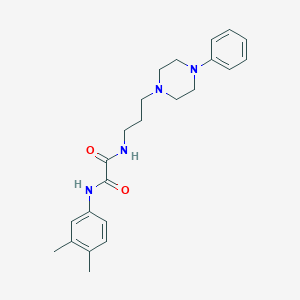
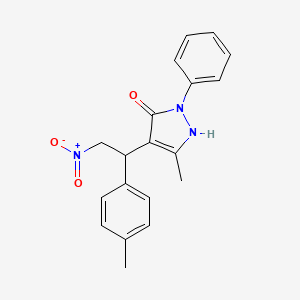
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2640238.png)
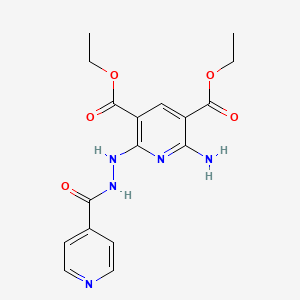
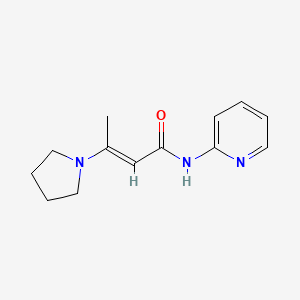
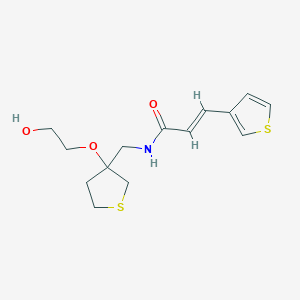
![2-(3-cyclohexyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2640243.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2640245.png)
